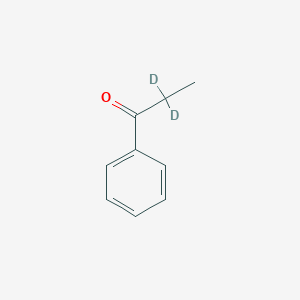
1-Propanone-2,2-d2,1-phenyl-
概述
描述
1-Propanone-2,2-d2,1-phenyl- is a deuterated derivative of 1-phenyl-2-propanone, an organic compound with the chemical formula C9H10O. It is a colorless oil that is soluble in organic solvents and is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .
准备方法
1-Propanone-2,2-d2,1-phenyl- can be synthesized through various methods. One common laboratory synthesis involves the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . Industrial production methods often utilize zeolite-catalyzed isomerization of phenyl propylene oxide .
化学反应分析
1-Propanone-2,2-d2,1-phenyl- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form benzoic acid and benzaldehyde.
Substitution: It can undergo Friedel-Crafts alkylation reactions.
Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts alkylation and ceria-alumina solid acid catalysts for ketonic decarboxylation . Major products formed from these reactions include benzoic acid, benzaldehyde, and (S)-1-phenyl-2-propanol .
科学研究应用
1-Propanone-2,2-d2,1-phenyl- has several scientific research applications:
作用机制
The mechanism of action of 1-Propanone-2,2-d2,1-phenyl- involves its role as an intermediate in the biodegradation of amphetamines. In the human liver, flavin-containing monooxygenase 3 deaminates amphetamines into phenylacetone, which is then oxidized to benzoic acid and converted to hippuric acid by glycine N-acyltransferase enzymes prior to excretion .
相似化合物的比较
1-Propanone-2,2-d2,1-phenyl- is similar to other compounds such as:
2-Hydroxy-2-methylpropiophenone: Used as a radical photoinitiator in the crosslinking of polymers.
The uniqueness of 1-Propanone-2,2-d2,1-phenyl- lies in its deuterated nature, which makes it useful in isotopic labeling studies and in understanding reaction mechanisms involving hydrogen atoms.
生物活性
Overview
1-Propanone-2,2-d2,1-phenyl-, also known as phenylacetone or 1-phenyl-2-propanone, is a deuterated organic compound with the molecular formula C9H10O. It serves as a significant precursor in the synthesis of various organic compounds, particularly amphetamines. Its biological activity is primarily linked to its metabolic role in the human body and its interaction with various biochemical pathways.
1-Propanone-2,2-d2,1-phenyl- is characterized by its colorless oil form and solubility in organic solvents. It is a mono-substituted benzene derivative, which allows it to participate in a variety of chemical reactions, including oxidation and reduction processes.
The primary biological activity of 1-Propanone-2,2-d2,1-phenyl- is its involvement in the metabolism of amphetamines. It acts as a precursor in the synthesis of these psychoactive substances. The key mechanisms include:
- Target Interaction : The compound primarily targets the central nervous system (CNS) due to its metabolic conversion to amphetamine and methamphetamine.
- Biochemical Pathways : It is metabolized via oxidative deamination mediated by enzymes such as FMO3 (flavin-containing monooxygenase 3), leading to significant cellular effects that influence neurotransmitter levels and signaling pathways.
Pharmacokinetics
The pharmacokinetic properties of 1-Propanone-2,2-d2,1-phenyl- are closely related to its role as a precursor for amphetamines. The absorption, distribution, metabolism, and excretion (ADME) characteristics are critical for understanding its biological effects:
| Property | Description |
|---|---|
| Absorption | Rapidly absorbed in the gastrointestinal tract when ingested. |
| Distribution | Widely distributed throughout body tissues; crosses the blood-brain barrier. |
| Metabolism | Primarily metabolized to amphetamine through enzymatic pathways. |
| Excretion | Excreted mainly through urine as metabolites. |
Cellular Effects
Research indicates that 1-Propanone-2,2-d2,1-phenyl- can influence various cellular functions:
- Gene Expression : It may alter gene expression related to neurotransmitter synthesis and degradation.
- Enzyme Activity : The compound interacts with several enzymes involved in metabolic processes, potentially leading to altered cellular metabolism.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1-Propanone-2,2-d2,1-phenyl-. Here are notable findings:
- Metabolic Pathway Analysis : A study demonstrated that 1-Propanone-2,2-d2,1-phenyl- is a significant metabolite of amphetamine metabolism, contributing to the pharmacological effects observed in users.
- Neuropharmacological Studies : Research has shown that compounds derived from phenylacetone exhibit stimulant properties similar to those of amphetamines, affecting dopamine release in the brain.
- Isotopic Labeling Studies : The deuterated nature of 1-Propanone-2,2-d2,1-phenyl- makes it valuable for isotopic labeling studies aimed at understanding reaction mechanisms involving hydrogen atoms in metabolic pathways.
Comparison with Related Compounds
When comparing 1-Propanone-2,2-d2,1-phenyl- with structurally similar compounds such as 4-Methylpropiophenone and other ketones used in organic synthesis:
| Compound | Uses | Biological Activity |
|---|---|---|
| 1-Propanone-2,2-d2,1-phenyl- | Precursor for amphetamines | Neuroactive; affects CNS function |
| 4-Methylpropiophenone | Solvent and fragrance compound | Limited neuroactivity; primarily industrial use |
| 3-Hydroxybutyrophenone | Intermediate for pharmaceuticals | Potentially active but less studied |
属性
IUPAC Name |
2,2-dideuterio-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













